

# A Comparative Guide to Amyloid Staining: Methyl Violet vs. Congo Red

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For researchers, scientists, and drug development professionals engaged in the study of amyloidosis and related neurodegenerative diseases, accurate detection of amyloid plaques is paramount. Histological staining remains a fundamental technique for visualizing these protein aggregates in tissue samples. This guide provides an objective comparison of two common amyloid stains: the historical Methyl Violet and the current gold-standard, Congo red.

## **Performance Overview**

Congo red staining, particularly when viewed under polarized light, is widely considered the definitive method for identifying amyloid deposits. Its high specificity arises from the unique apple-green birefringence it imparts to the highly organized beta-pleated sheet structure of amyloid fibrils. Methyl violet, a metachromatic stain, is an older and less commonly used method. While it can stain amyloid, it is generally considered less sensitive and specific than Congo red.

A study on primary cutaneous amyloidosis provides a quantitative insight into the performance of these stains. The positive detection rate for crystal violet (a synonym for methyl violet) was 30.49%, whereas Congo red with polarized light microscopy achieved a positive rate of 70.73% in the same study.[1] This highlights the significantly higher sensitivity of the Congo red method.

# **Quantitative Data Summary**



Feature	Methyl Violet	Congo Red
Staining Principle	Metachromasia	Dichroism and Birefringence
Positive Result	Purple-red deposits	Pink to red deposits (light microscopy); Apple-green birefringence (polarized light)
Sensitivity	Lower	Higher
Specificity	Lower (can stain other tissue elements)	Higher (birefringence is highly specific)
Positive Detection Rate (Primary Cutaneous Amyloidosis)	30.49%[1]	70.73% (with polarization)[1]
Permanence	Prone to fading	Stable

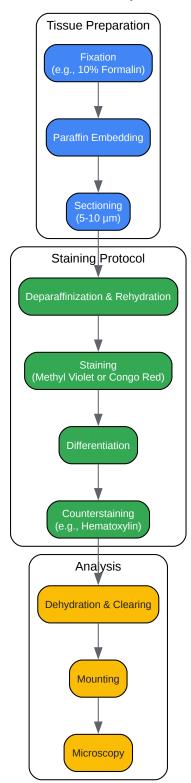
# **Staining Mechanisms and Workflow**

The distinct staining properties of methyl violet and Congo red are rooted in their different interactions with amyloid fibrils. Methyl violet exhibits metachromasia, where the dye stains the amyloid a different color (purple-red) from its original color (blue-violet) due to a change in its molecular aggregation upon binding.[2] Congo red, a linear molecule, aligns with the parallel beta-pleated sheets of amyloid fibrils. This ordered arrangement of dye molecules results in dichroism and the characteristic apple-green birefringence when viewed with polarized light.

The following diagram illustrates a generalized workflow for amyloid staining in tissue sections.



#### General Workflow for Amyloid Staining



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Caption: A generalized workflow for amyloid staining.



## **Experimental Protocols**

Below are detailed protocols for both methyl violet and Congo red staining of formalin-fixed, paraffin-embedded tissue sections.

# **Methyl Violet Staining Protocol (Lendrum's Method)**

### Solutions:

- 1% Methyl Violet: 1 g Methyl Violet in 100 mL distilled water.
- 70% Formalin: 70 mL formaldehyde (37-40%) in 30 mL distilled water.
- 1% Sodium Chloride: 1 g NaCl in 100 mL distilled water.

#### Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.
- Stain in 1% methyl violet solution for 3 minutes.
- Rinse in tap water.
- Differentiate in 70% formalin until amyloid deposits appear red and contrast with the blue background.
- Rinse in tap water.
- Place in 1% sodium chloride solution for 5 minutes.
- · Rinse well with tap water.
- Dehydrate quickly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

## Expected Results:

· Amyloid: Purple-red



• Background: Blue-violet

## **Congo Red Staining Protocol (Highman's Method)**

#### Solutions:

- 0.5% Congo Red: 0.5 g Congo red in 100 mL of 50% ethanol.
- Alkaline Alcohol Differentiating Solution: 1 mL of 1% NaOH in 100 mL of 80% ethanol.
- Mayer's Hematoxylin

#### Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.
- Stain in Mayer's hematoxylin for 5 minutes to stain nuclei.
- Rinse in tap water.
- "Blue" the sections in Scott's tap water substitute or ammonia water.
- Rinse in tap water.
- Stain in 0.5% Congo red solution for 20 minutes.
- · Rinse in distilled water.
- Differentiate quickly (5-10 dips) in the alkaline alcohol solution.
- Rinse in tap water for 1 minute.
- Dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

## Expected Results:

Amyloid: Pink to red under light microscopy; apple-green birefringence under polarized light.



· Nuclei: Blue.

## **Concluding Remarks**

While methyl violet can be used for the detection of amyloid, its lower sensitivity and specificity make it a less reliable choice compared to Congo red. The apple-green birefringence observed with Congo red staining under polarized light is the most specific histochemical feature of amyloid deposits and remains the gold standard for their identification. For researchers requiring accurate and reproducible detection of amyloid, Congo red is the superior method. The choice of staining method will ultimately depend on the specific research question and the resources available; however, for diagnostic purposes, Congo red is unequivocally the recommended stain.

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## References

- 1. The evaluation of Congo red staining combined with fluorescence microscopy in the diagnosis of primary cutaneous amyloidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Violet and Thioflavin T [nsh.org]
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